21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is a derivative of Ciclesonide, a glucocorticoid medication primarily used for treating asthma and allergic rhinitis. The compound is notable for its enhanced pharmacological activity compared to its parent compound, Ciclesonide. It is classified as a steroid, specifically within the group of glucocorticoids, which are known for their anti-inflammatory properties.
Ciclesonide was first patented in 1990 and gained approval for medical use in 2005. It is marketed under various brand names, including Alvesco and Omnaris. The active metabolite, 21-desubutyryl Ciclesonide, exhibits significantly higher affinity for the glucocorticoid receptor than Ciclesonide itself, making it an important compound in therapeutic applications .
The synthesis of 21-desisobutyryl-21-cyclohexanoyl Ciclesonide involves several chemical reactions starting from 16-alpha-hydroxyprednisolone. A notable method utilizes acidic ionic liquids as both solvent and catalyst, which enhances reaction efficiency and reduces waste.
The molecular structure of 21-desisobutyryl-21-cyclohexanoyl Ciclesonide can be represented by the following details:
The primary chemical reaction of interest involves the hydrolysis of Ciclesonide to form its active metabolite, 21-desisobutyryl Ciclesonide. This reaction is facilitated by enzymatic processes in the body following intranasal administration.
The mechanism of action of 21-desisobutyryl-21-cyclohexanoyl Ciclesonide involves binding to glucocorticoid receptors in target cells:
The pharmacokinetics indicate that after administration, desisobutyryl Ciclesonide achieves significant serum concentrations that correlate with its therapeutic effects against allergic inflammation .
Physical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
21-desisobutyryl-21-cyclohexanoyl Ciclesonide is primarily utilized in:
The evolution of inhaled corticosteroids for respiratory pathologies has been driven by the imperative to enhance therapeutic precision while minimizing systemic exposure. Ciclesonide (CIC) emerged as a pivotal advancement in this trajectory, engineered as an inactive prodrug requiring enzymatic activation by airway-specific carboxylesterases. This design capitalizes on localized metabolic conversion to its active metabolite, desisobutyryl-ciclesonide (des-CIC), within pulmonary tissues [1] [3]. The mechanistic rationale stems from the high expression of carboxylesterases in the respiratory epithelium, which hydrolyzes CIC’s isobutyryl ester moiety, yielding des-CIC—a potent glucocorticoid receptor (GR) agonist with 100-fold greater receptor affinity than its parent compound [1] [4].
This prodrug strategy addressed a critical limitation of earlier glucocorticoids like dexamethasone (DEX), which exerted indiscriminate systemic effects due to unmodulated bioavailability. Neonatal pulmonology, particularly bronchopulmonary dysplasia (BPD) treatment, demands compounds with minimized extra-pulmonary activity due to the vulnerability of developing organs to glucocorticoid-mediated disruptions in growth and neurodevelopment [3] . The intrinsic property of des-CIC to undergo reversible fatty acid esterification (e.g., conjugation with oleic or palmitic acid) further refined its pharmacokinetic profile, prolonging lung residency while limiting systemic circulation [1] [8].
Table 1: Evolution of Glucocorticoid Prodrugs for Respiratory Therapeutics
Compound | Prodrug Activation Site | Active Metabolite | Key Metabolic Transformation |
---|---|---|---|
Ciclesonide | Airway epithelium | Des-CIC | Esterase hydrolysis (isobutyryl group removal) |
Des-CIC | Intracellular compartment | Des-CIC fatty acid esters | Reversible C21-OH esterification |
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide* | Target tissue (hypothesized) | Not applicable | Engineered resistance to esterase hydrolysis |
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide (abbreviated herein as Des-CIC-CyHex) represents a deliberate structural modification of des-CIC, designed to overcome inherent metabolic vulnerabilities while amplifying tissue selectivity. This derivative replaces the labile ester group at the C21 position with a cyclohexanoyl moiety, a bulkier and more hydrophobic substituent [5] [9]. The chemical rationale stems from two established properties of glucocorticoid pharmacology:
Des-CIC-CyHex is identified as a defined impurity or derivative in pharmacopeial standards (CAS 1005416-98-7), underscoring its relevance in analytical and developmental contexts [5] [9]. Its metabolic stability was inferred from studies on related structures; des-CIC’s susceptibility to hepatic CYP3A4-mediated metabolism contrasts with the anticipated resilience of the cyclohexanoyl-modified analogue due to steric constraints on enzyme binding [4] [8]. Crucially, this modification preserves the essential pharmacophore for GR binding: the Δ1,4-3-keto group and 11β-hydroxyl configuration remain intact, as confirmed by molecular characterization data [5] [9].
Table 2: Structural and Physicochemical Comparison of Ciclesonide Derivatives
Parameter | Des-CIC | 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide |
---|---|---|
Molecular Formula | C₂₈H₃₈O₆ | C₃₅H₄₈O₇ |
Molecular Weight (g/mol) | 470.61 | 580.76 |
Key C21 Functional Group | -OH | -OCOC₆H₁₁ (cyclohexanoyl ester) |
*Theoretical logP | ~3.5 | ~5.8 |
Primary Metabolic Fate | Fatty acid esterification / CYP3A4 oxidation | Resistance to hydrolysis (predicted) |
*Calculated values based on structural descriptors |
The tissue-selective activity of Des-CIC-CyHex is theorized to operate through three interconnected biological mechanisms:
Differential Esterase Expression & Access:Carboxylesterases (CES1, CES2) exhibit compartmentalized abundance, with high activity in lung epithelium (type II alveolar cells, bronchial epithelium) and nasal mucosa versus low activity in systemic circulation and neural tissues [1] [3]. Des-CIC-CyHex’s cyclohexanoyl group is engineered for resistance to these enzymes, preventing rapid systemic deactivation. However, its retention within cells expressing high esterase loads (e.g., pneumocytes) allows sustained intracellular accumulation via trapping as hydrophobic complexes or slow hydrolysis to an active acid form. Evidence from precision-cut lung slices shows that des-CIC analogues accumulate and form reversible fatty acid conjugates (e.g., oleate) for >24 hours, acting as a reservoir for gradual GR engagement [1] [8].
GR Super-Agonism via Allosteric Modulation:Recent structural analyses reveal that des-CIC acts as a "super-agonist" of GR, inducing a ligand-binding domain (LBD) conformation distinct from dexamethasone. Molecular dynamics simulations demonstrate that des-CIC stabilizes unique helices 3, 5, and 12 orientations within the GR LBD, enhancing recruitment of coactivator peptides like TIF2 and SRC-1 [8]. Des-CIC-CyHex, by virtue of its C21 modification, is predicted to amplify this effect. The bulky cyclohexanoyl group may impose additional steric constraints, altering the dynamics of the activation function-2 (AF-2) surface and favoring interactions with tissue-specific coregulators in lung fibroblasts and epithelial cells. Transcriptomic studies in neonatal rat lung fibroblasts confirm that des-CIC induces a unique, GR-dependent gene expression profile (e.g., Fkbp5, Crispld2, Tgm2) distinct from DEX, driving extracellular matrix remodeling without proliferative suppression [8].
Protein Binding-Driven Systemic Sequestration:Like des-CIC, Des-CIC-CyHex exhibits near-complete (>99%) plasma protein binding, primarily to corticosteroid-binding globulin (CBG) and albumin [4] [8]. This restricts free fraction availability in systemic circulation. Crucially, the higher lipophilicity of the cyclohexanoyl derivative favors partitioning into lipid membranes of lung cells over aqueous plasma. In vitro data using alveolar type II cells (A549) show rapid intracellular uptake of ciclesonide analogues within minutes, with concentrations persisting for 24+ hours post-washout [1]. This creates a pharmacokinetic "sink" effect in the lung, minimizing extra-pulmonary GR activation—a critical advantage for avoiding neurodevelopmental sequelae observed with DEX in neonates [3] [8].
Figure 1: Proposed Mechanism of Tissue-Selective GR Activation by Des-CIC-CyHex
[ Pulmonary Tissue ] [ Systemic Circulation ] 1. Esterase-mediated uptake → 4. High protein binding (CBG) → 2. Intracellular retention (fatty esters) → Limited free fraction → 3. Sustained GR super-agonism → Minimal GR transactivation (AF-2/coregulator modulation)
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: